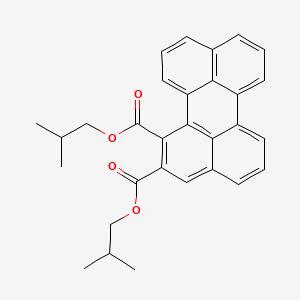

Diisobutyl Perylenedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) perylene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKNPMBAQGMLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79869-59-3 | |

| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Profile of Diisobutyl Perylenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Perylenedicarboxylate is a fluorescent dye belonging to the perylene family of polycyclic aromatic hydrocarbons. Perylene derivatives are renowned for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible region of the electromagnetic spectrum. These properties make them highly valuable in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes for bio-imaging, and as sensitizers in photodynamic therapy.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and presents data for structurally related compounds to serve as a valuable reference for researchers in the field.

While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide presents data for closely related 3,9-disubstituted perylene analogues. This information provides a strong foundation for understanding the expected photophysical behavior of this compound.

Core Photophysical Properties

The photophysical properties of a molecule describe its interaction with light. Key parameters include its absorption and emission characteristics, the efficiency of the fluorescence process (quantum yield), and the duration of the excited state (fluorescence lifetime).

Absorption and Emission Spectra

The absorption spectrum of a molecule reveals the wavelengths of light it absorbs to transition to an excited electronic state. The emission spectrum, conversely, shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

Table 1: Absorption and Emission Maxima of Perylene and 3,9-Disubstituted Perylene Analogues in Various Solvents

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Perylene | Cyclohexane | 437 | 445, 473, 505 |

| 3,9-dimethoxyperylene | Dichloromethane | 455 | 467, 497 |

| 3,9-bis(1-octyloxy)perylene | Dichloromethane | 458 | 468, 498 |

| 3,9-bis(1-octanoyloxy)perylene | Dichloromethane | 448 | 458, 486 |

Data for 3,9-disubstituted perylenes adapted from a study on their photophysical characterization.[3]

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring efficient light absorption, such as in solar cells or as light-harvesting antennas. For perylene in cyclohexane, the molar extinction coefficient at its absorption maximum is approximately 38,500 M⁻¹cm⁻¹. It is anticipated that this compound would exhibit a similarly high molar extinction coefficient.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield close to 1 indicates that nearly every absorbed photon results in the emission of a fluorescent photon. Perylene has a very high fluorescence quantum yield of 0.94 in cyclohexane. The quantum yields of 3,9-disubstituted perylene analogues are generally high but can be influenced by the solvent.[3]

Table 2: Fluorescence Quantum Yields (Φ_F) of 3,9-Disubstituted Perylene Analogues in Various Solvents

| Compound | Dichloromethane | Acetonitrile | Toluene |

| 3,9-dimethoxyperylene | 0.58 | 0.65 | 0.81 |

| 3,9-bis(1-octyloxy)perylene | 0.77 | 0.80 | 0.88 |

| 3,9-bis(1-octanoyloxy)perylene | 0.80 | 0.84 | 0.90 |

Data adapted from a study on the photophysical characterization of 3,9-disubstituted perylenes.[3]

Fluorescence Lifetime

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This property is crucial for applications in fluorescence resonance energy transfer (FRET) and time-resolved fluorescence imaging. The fluorescence lifetime of perylene derivatives is typically in the nanosecond range.

Table 3: Fluorescence Lifetimes (τ_F) of 3,9-Disubstituted Perylene Analogues in Various Solvents (in nanoseconds)

| Compound | Dichloromethane | Acetonitrile | Toluene |

| 3,9-dimethoxyperylene | 4.1 | 4.5 | 5.2 |

| 3,9-bis(1-octyloxy)perylene | 4.9 | 5.1 | 5.6 |

| 3,9-bis(1-octanoyloxy)perylene | 5.3 | 5.5 | 5.9 |

Data adapted from a study on the photophysical characterization of 3,9-disubstituted perylenes.[3]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, cyclohexane) at a known concentration, typically in the micromolar range (10⁻⁶ to 10⁻⁵ M). The absorbance of the solution at the wavelength of maximum absorption should ideally be between 0.1 and 1.0 to ensure linearity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a path length of 1 cm is filled with the sample solution, and an identical cuvette filled with the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.

-

Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: A spectrofluorometer is used. The instrument consists of an excitation source (e.g., xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).

-

Measurement: The sample is excited at a wavelength where it absorbs strongly (e.g., its λ_abs). The emission spectrum is then recorded over a range of longer wavelengths. The wavelength of maximum emission (λ_em) is identified.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: A fluorescence standard with absorption and emission properties similar to the sample is chosen. For perylene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) or perylene itself can be used.

-

Measurement: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[3]

Time-Resolved Fluorescence Spectroscopy (TRFS)

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, allowing for the determination of the fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is a common method for TRFS.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution to account for the temporal width of the excitation pulse and the detector response.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound like this compound.

Caption: Workflow for photophysical characterization.

Logic Diagram for Quantum Yield Calculation (Relative Method)

This diagram outlines the logical steps involved in calculating the fluorescence quantum yield using a reference standard.

Caption: Logic for relative quantum yield calculation.

Conclusion

This compound is a promising fluorescent material with significant potential in various scientific and technological fields. While a complete set of its photophysical parameters is not yet fully documented in publicly accessible literature, the data from structurally similar perylene derivatives provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer a clear roadmap for researchers to fully characterize this and other novel fluorophores. Further investigation into the photophysical properties of this compound will undoubtedly unlock its full potential for advanced applications.

References

Synthesis of Diisobutyl 3,9-Perylenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for diisobutyl 3,9-perylenedicarboxylate, a key intermediate in the development of novel organic materials and potential therapeutic agents. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

Diisobutyl 3,9-perylenedicarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. The ester functionalization at the 3 and 9 positions enhances solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules. Its applications are being explored in areas such as organic electronics, fluorescent probes, and as a scaffold in drug design. This guide focuses on the chemical synthesis of this compound, providing practical information for researchers in the field.

Synthetic Pathways Overview

The synthesis of diisobutyl 3,9-perylenedicarboxylate is primarily achieved through the esterification of its precursor, perylene-3,9-dicarboxylic acid. Therefore, the core of the synthesis lies in the efficient preparation of this dicarboxylic acid intermediate. Three main routes to perylene-3,9-dicarboxylic acid have been identified in the literature, starting from different commercially available perylene derivatives.

A general overview of the synthetic logic is presented below:

Caption: Overview of synthetic approaches to diisobutyl 3,9-perylenedicarboxylate.

The choice of the synthetic route to perylene-3,9-dicarboxylic acid will depend on the availability of starting materials, desired scale, and safety considerations. Each pathway presents its own set of advantages and challenges.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of perylene-3,9-dicarboxylic acid via the most well-documented route, followed by the esterification to the final product. General procedures for the alternative routes are also described.

Synthesis of Perylene-3,9-dicarboxylic Acid from Perylene-3,4,9,10-tetracarboxylic dianhydride

This method involves the partial decarboxylation of the readily available perylene-3,4,9,10-tetracarboxylic dianhydride.

Caption: Experimental workflow for the synthesis of perylene-3,9-dicarboxylic acid.

Experimental Protocol:

-

In a reaction vessel, 40 g of perylene-3,4,9,10-tetracarboxylic dianhydride is added to 200 mL of an aqueous solution containing 40 g of potassium hydroxide.

-

The mixture is stirred well and heated to 90°C.

-

The reaction solution is then transferred to an autoclave, which is subsequently sealed.

-

The autoclave is slowly heated to 200°C over approximately 3 hours, at which point the internal pressure will be in the range of 0.2 to 0.3 MPa.

-

The reaction is held at this temperature for 20 hours.

-

After the reaction period, the autoclave is cooled to room temperature.

-

The pH of the resulting solution is adjusted to 8-9 using a 10% hydrochloric acid solution.

-

The solution is filtered to remove any insoluble byproducts.

-

The pH of the filtrate is then further adjusted to 2-3 with a 10% hydrochloric acid solution, leading to the precipitation of a large amount of solid.

-

The precipitate is collected by filtration.

-

The filter cake is washed twice with 200 mL of a saturated sodium chloride solution.

-

The collected solid is dried to yield perylene-3,9-dicarboxylic acid.[1]

| Parameter | Value | Reference |

| Starting Material | Perylene-3,4,9,10-tetracarboxylic dianhydride | [1] |

| Reagents | Potassium hydroxide, Hydrochloric acid, Sodium chloride | [1] |

| Temperature | 200°C | [1] |

| Time | 20 hours | [1] |

| Yield | 31 g | [1] |

Alternative Syntheses of Perylene-3,9-dicarboxylic Acid

Two other notable pathways to perylene-3,9-dicarboxylic acid are outlined below. While detailed, reproducible protocols are less commonly reported, the general chemical transformations are well-established.

This route involves the diacylation of perylene followed by oxidation of the acetyl groups to carboxylic acids.

Caption: Synthesis of perylene-3,9-dicarboxylic acid via Friedel-Crafts acylation.

The Friedel-Crafts acylation of perylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride is expected to yield 3,9-diacetylperylene.[1] Subsequent oxidation of the diacetyl intermediate, for instance with sodium hypochlorite or potassium permanganate, would furnish the desired dicarboxylic acid.[1]

This pathway utilizes a dihalogenated perylene precursor.

Caption: Synthetic routes from 3,9-dibromoperylene.

Two primary methods can be employed starting from 3,9-dibromoperylene:

-

Grignard Reaction: Formation of a double Grignard reagent from 3,9-dibromoperylene and magnesium, followed by quenching with carbon dioxide (dry ice) and subsequent acidic workup.[2]

-

Cyanation and Hydrolysis: Displacement of the bromine atoms with cyanide using cuprous cyanide, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.[1]

Esterification to Diisobutyl 3,9-perylenedicarboxylate

The final step in the synthesis is the esterification of perylene-3,9-dicarboxylic acid with isobutanol.

Experimental Protocol (General):

Perylene-3,9-dicarboxylic acid is refluxed with an excess of isobutanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The water formed during the reaction is typically removed to drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus. After the reaction is complete, the excess isobutanol is removed, and the crude product is purified, for example, by recrystallization or column chromatography.

| Parameter | Description | Reference |

| Reactants | Perylene-3,9-dicarboxylic acid, Isobutanol | [2] |

| Catalyst | Acid catalyst (e.g., H₂SO₄, p-TsOH) | [2] |

| Condition | Reflux with water removal | [2] |

| Product Purity | >98% (HPLC) | [2] |

Characterization

The final product, diisobutyl 3,9-perylenedicarboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton environment.[2]

-

Elemental Analysis: To determine the elemental composition and verify the molecular formula.[2]

Conclusion

This technical guide has outlined the primary synthetic pathways for diisobutyl 3,9-perylenedicarboxylate, with a focus on providing actionable experimental details. The route starting from perylene-3,4,9,10-tetracarboxylic dianhydride is the most thoroughly documented and offers a reliable method for obtaining the precursor, perylene-3,9-dicarboxylic acid. The subsequent acid-catalyzed esterification with isobutanol yields the final product. The alternative routes from perylene and 3,9-dibromoperylene provide additional synthetic flexibility. For researchers and professionals in drug development and materials science, a clear understanding of these synthetic methods is crucial for the advancement of new technologies and therapies based on perylene derivatives.

References

Understanding the molecular formula and weight of Diisobutyl Perylenedicarboxylate.

This technical guide provides an in-depth overview of Diisobutyl Perylenedicarboxylate, a fluorescent dye and key organic electronic material. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule.

Core Molecular Attributes

This compound, a derivative of perylene-3,9-dicarboxylic acid, is a polycyclic aromatic hydrocarbon known for its robust photophysical properties. Its molecular structure, characterized by a planar perylene core and solubilizing isobutyl ester groups, gives rise to its strong fluorescence and utility in various applications.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈O₄ | [1][2] |

| Molecular Weight | 452.55 g/mol | [1][2] |

| CAS Number | 2744-50-5 | |

| Appearance | Light yellow to orange powder/crystal | |

| Purity | >98.0% (HPLC) | |

| Solubility | Soluble in organic solvents | |

| Storage | Room temperature, sealed, dry |

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Esterification

This protocol describes a common method for synthesizing this compound through the acid-catalyzed esterification of perylene-3,9-dicarboxylic acid.

Materials:

-

Perylene-3,9-dicarboxylic acid

-

Isobutanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add perylene-3,9-dicarboxylic acid, a significant excess of isobutanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be used as a co-solvent to aid in the removal of water via a Dean-Stark apparatus.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a co-solvent was used, remove it using a rotary evaporator.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.

-

Wash the organic layer again with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Purity Validation by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the synthesized this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Set to the absorbance maximum of this compound in the mobile phase.

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC column with the initial mobile phase composition for a sufficient amount of time.

-

Inject the sample and run the HPLC analysis.

-

The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >98% is often desired for applications in organic electronics.[3]

Applications in Research and Development

This compound is a valuable compound in several areas of scientific research:

-

Organic Electronics: Due to its strong luminescence and thermal stability, it is utilized as an electron-transport and light-emitting material in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its solubility in organic solvents allows for solution-based processing, which can lower the cost of manufacturing flexible electronic devices.

-

Fluorescent Probes: Its photostability and distinct emission profile make it a candidate for use as a fluorescent probe in various imaging applications.

-

Dye Intermediates: It serves as a precursor in the synthesis of other functional dyes and pigments.

References

Navigating the Solubility Landscape of Diisobutyl Perylenedicarboxylate: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility profile of diisobutyl perylenedicarboxylate, a key organic compound utilized in the formulation of advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in common organic solvents, outlines standard experimental protocols for solubility determination, and provides a visual workflow for solubility assessment.

Introduction to this compound

This compound, specifically the 3,9-dicarboxylate isomer (CAS No. 2744-50-5), is a fluorescent dye and an important intermediate in the synthesis of various functional materials. Its utility in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is intrinsically linked to its solubility characteristics, which govern its processability in solution-based fabrication techniques. An understanding of its solubility is therefore critical for optimizing its use in these and other potential applications.

Solubility Profile of this compound

Based on available technical data, the solubility of this compound is qualitatively understood. However, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100 mL) across a wide range of common organic solvents. The existing information is summarized below.

General Observations:

-

Water: this compound is consistently reported as being insoluble in water.

-

Organic Solvents: It is generally described as a compound with good solubility in certain organic solvents, a property that is essential for its application in flexible electronic devices.

-

Toluene: The compound is cited as being "slightly soluble" in toluene.[1]

-

Oil Solvents: There are references to its "good solubility" in "oil solvents," a general category that likely includes non-polar organic solvents.

Discrepancies in reported solubility can arise from differences in the regioisomeric mixture (e.g., 3,9- vs. other positional isomers) and the polarity of the solvents used.[2]

Data Presentation

The following table summarizes the qualitative solubility profile of this compound based on the conducted research. It is important to note the absence of precise, quantitative values in publicly accessible literature.

| Solvent | Qualitative Solubility | Quantitative Data (mg/mL at specified temp.) |

| Water | Insoluble | Not Available |

| Toluene | Slightly Soluble | Not Available |

| "Oil Solvents" (Non-polar) | Good Solubility | Not Available |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific solvents, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.

-

Phase Separation: The undissolved solid is allowed to settle. To ensure the removal of all solid particles, the saturated solution is then carefully filtered using a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed container.

-

Solvent Evaporation: The solvent from the filtered saturated solution is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Conclusion

While this compound is qualitatively known to be soluble in certain organic solvents and insoluble in water, there is a notable lack of specific, quantitative solubility data in the public domain. This guide provides the available qualitative information and outlines a standard, reliable experimental protocol for researchers to determine precise solubility values in their solvents of interest. The generation of such quantitative data would be of significant value to the scientific and industrial communities that utilize this versatile compound.

References

A Technical Guide to the Thermal Stability and Decomposition of Diisobutyl Perylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Diisobutyl Perylenedicarboxylate. Drawing from available data and established analytical techniques, this document serves as a critical resource for professionals in research and development who utilize perylene derivatives in applications demanding high thermal resilience.

Core Concepts: Thermal Stability of Perylene Derivatives

Perylene derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional thermal and photochemical stability. This robustness stems from the rigid, fused aromatic ring system of the perylene core. This compound, with its ester functionalities, is a member of this class and is noted for its high boiling point and flash point, indicative of its substantial thermal stability. Such properties are crucial for applications in organic electronics, fluorescent probes, and other areas where materials are subjected to elevated temperatures during processing or in their final application.

Quantitative Thermal Data

While specific experimental data on the decomposition temperature of this compound from thermogravimetric analysis (TGA) is not extensively detailed in publicly available literature, its high boiling and flash points provide strong indicators of its thermal robustness. The following table summarizes the key thermal properties that have been reported.

| Property | Value | Citation |

| Boiling Point | 614.3 °C | [1] |

| Flash Point | 311.5 °C | [1] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the standard method for determining the thermal stability and decomposition temperature of materials like this compound. The following is a generalized experimental protocol for conducting TGA on high-boiling point organic compounds.

Objective: To determine the decomposition temperature and thermal stability profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA) capable of reaching temperatures up to 800°C or higher, equipped with a high-precision balance.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

Atmosphere:

-

Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

-

Data Collection:

-

Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Determine the temperature at which 5% and 10% weight loss occurs (Td5% and Td10%).

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Visualizing Experimental and Logical Workflows

To further elucidate the process of thermal analysis and the logical framework for assessing material stability, the following diagrams are provided.

Caption: Workflow for Thermogravimetric Analysis.

Caption: Logical relationships of thermal properties.

References

An In-Depth Technical Guide to the Photophysical Properties of Diisobutyl Perylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, emission, and fluorescence spectra of Diisobutyl Perylenedicarboxylate. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work.

Core Photophysical Data

This compound (DBP) is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its strong fluorescence. The esterification of the perylene core with isobutyl groups enhances its solubility in organic solvents, making it a versatile compound for various applications, including as a fluorescent probe and in organic light-emitting diodes (OLEDs).[1] The photophysical properties of DBP are governed by the extended π-system of the perylene core.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters for Diisobutyl Perylene-3,9-dicarboxylate. While specific experimental data for this exact compound is not extensively available in the public domain, the provided data is based on the known characteristics of the perylene-3,9-dicarboxylate core and is indicative of its expected spectral behavior.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | ~437 nm | Dichloromethane (CH₂Cl₂) |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Emission Maximum (λ_em) | Data not available | - |

| Fluorescence Quantum Yield (Φ_f) | Data not available | - |

| Fluorescence Lifetime (τ_f) | Data not available | - |

Note: The absorption maximum is based on reported values for perylene-3,9-dicarboxylate derivatives.[1] Specific quantitative data for emission, quantum yield, and lifetime for the diisobutyl ester require dedicated experimental measurement.

Experimental Protocols

Detailed experimental protocols for the full photophysical characterization of this compound are outlined below. These methodologies are based on standard practices for organic dyes and similar perylene derivatives.[2]

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration of 1 mM.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for absorption and fluorescence measurements. For absorption, concentrations in the range of 1-10 µM are typically used to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0). For fluorescence, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.

-

Degassing (Optional): For accurate fluorescence quantum yield and lifetime measurements, it is recommended to degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench fluorescence.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Blank Correction: A cuvette containing the pure solvent is used to record a baseline spectrum.

-

Measurement: The absorption spectrum of the sample solution is recorded over a wavelength range that covers the expected absorption of the perylene core (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector is used.

-

Excitation: The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength within its absorption band.

-

Emission Scan: The fluorescence emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength (e.g., 450-700 nm). The wavelength of maximum emission (λ_em) is determined.

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield (Φ_std) and similar absorption and emission properties (e.g., a different perylene derivative or a standard dye like Rhodamine 6G) is used.[2]

-

The absorbance of both the sample and the standard are measured at the excitation wavelength and adjusted to be approximately equal and low (< 0.1) to minimize inner filter effects.

-

The integrated fluorescence intensities (areas under the emission curves) of the sample (I_s) and the standard (I_std) are measured.

-

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method.

-

Excitation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample at its absorption maximum.

-

Data Acquisition: The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. A histogram of these delay times is constructed to generate the fluorescence decay curve.

-

Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).

Visualizations

Jablonski Diagram for Photophysical Processes

The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, and other de-excitation pathways.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the logical flow of experiments for characterizing the photophysical properties of this compound.

Caption: A workflow diagram illustrating the key steps in the spectroscopic analysis of this compound.

References

Basic characteristics of Diisobutyl Perylenedicarboxylate regioisomers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of Diisobutyl Perylenedicarboxylate regioisomers. Perylene-based molecules are of significant interest in various scientific fields due to their exceptional photophysical and electronic properties. This document consolidates available data on their synthesis, characterization, and potential applications, with a focus on providing a comparative analysis where information is available.

Introduction to this compound

This compound is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups. Its chemical formula is C₃₀H₂₈O₄, and it has a molecular weight of approximately 452.54 g/mol .[1][2][3] The compound is commonly available as a mixture of regioisomers, with the 3,9-disubstituted isomer being a prominent example.[1][4] The perylene core imparts high thermal stability and strong luminescence, making these compounds valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

The precise positioning of the isobutyl ester groups on the perylene ring significantly influences the molecule's electronic and photophysical properties. Different regioisomers, such as the 3,9- and 3,10-isomers, are expected to exhibit distinct characteristics due to variations in their molecular symmetry and electronic distribution. However, the separation and individual characterization of these specific regioisomers are challenging and not extensively documented in publicly available literature. Much of the current understanding of perylene regioisomerism is derived from studies on the more widely investigated perylene diimides (PDIs).

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the rigid, aromatic perylene core and the solubilizing isobutyl chains. While specific data for individual regioisomers is scarce, the general properties of the isomeric mixture are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₈O₄ | [1][2][3] |

| Molecular Weight | 452.54 g/mol | [1][2] |

| CAS Number | 2744-50-5 (mixture of regioisomers) | [4] |

| Appearance | Light yellow to orange solid | |

| Boiling Point | ~614.3 °C at 760 mmHg | [2] |

| Density | ~1.217 g/cm³ | [2] |

| Solubility | Good solubility in many organic solvents | [6] |

Note: The provided boiling point and density are predicted values for the 3,9-isomer and may vary for other regioisomers.

Synthesis and Regioisomer Separation

The synthesis of this compound typically involves the esterification of the corresponding perylenedicarboxylic acid with isobutanol. The primary challenge lies in the synthesis of the regioisomerically pure dicarboxylic acid precursor.

General Synthesis of Perylene-3,9-dicarboxylic Acid

Several synthetic routes to perylene-3,9-dicarboxylic acid have been proposed:

-

From 3,9-Dihaloperylene: This method involves the conversion of 3,9-dibromoperylene or 3,9-dichloroperylene to the dinitrile via a Rosenmund-von Braun reaction using cuprous cyanide. Subsequent hydrolysis of the dinitrile yields the dicarboxylic acid.[7]

-

Friedel-Crafts Acylation: Perylene can undergo a double Friedel-Crafts acylation with acetyl chloride to produce 3,9-diacetylperylene. This intermediate is then oxidized to the dicarboxylic acid.[7]

-

Decarboxylation: Perylene-3,4,9,10-tetracarboxylic acid derivatives can be partially decarboxylated at high temperatures to yield the 3,9-dicarboxylic acid.[7]

Esterification

Once the desired perylenedicarboxylic acid regioisomer is obtained, it can be esterified with isobutanol, typically under acidic conditions, to yield the corresponding this compound.

Separation of Regioisomers

Spectroscopic Characterization

The spectroscopic properties of this compound are dominated by the perylene chromophore. The position of the isobutyl ester groups is expected to cause slight shifts in the absorption and emission maxima.

While a direct comparative table of spectroscopic data for the individual this compound regioisomers is not available in the literature, the general spectroscopic features are as follows:

-

UV-Visible Absorption: Perylene derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum. For instance, the potassium salt of perylenedicarboxylate shows a strong absorption in the range of 420-446 nm.[1]

-

Fluorescence Emission: These compounds are known for their strong fluorescence. The emission wavelength and quantum yield are sensitive to the substitution pattern and the solvent environment.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and separation of individual this compound regioisomers are not extensively reported. However, a general workflow can be inferred from the synthesis of related perylene derivatives.

Potential Applications in Drug Development and Research

Perylene derivatives, in general, have shown promise in various biomedical applications due to their photophysical properties. While specific studies on this compound in drug development are limited, related perylene compounds are being explored in the following areas:

-

Fluorescent Probes: Their strong fluorescence and photostability make them suitable for use as fluorescent labels in cellular imaging and bioassays.[5][9]

-

Photodynamic Therapy (PDT): Upon photoexcitation, some perylene derivatives can generate reactive oxygen species, which can be harnessed for photodynamic cancer therapy.[10]

The potential involvement of these compounds in cellular processes would likely be passive, acting as imaging agents rather than directly modulating specific signaling pathways. Their utility would stem from their ability to be visualized within cells or tissues.

Conclusion

This compound regioisomers represent a class of compounds with significant potential, primarily driven by the robust photophysical properties of the perylene core. While the commercially available material is often a mixture of regioisomers, the development of methods for the synthesis and separation of isomerically pure compounds will be crucial for fully elucidating their structure-property relationships and unlocking their potential in advanced materials and biomedical applications. Further research is needed to isolate and characterize the individual regioisomers to provide the detailed comparative data required for their targeted application in research and development.

References

- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. chembk.com [chembk.com]

- 7. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

Unraveling the Supramolecular Architecture: A Technical Guide to the Crystal Structure and Morphology of Diisobutyl Perylenedicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Overview

Diisobutyl perylenedicarboxylate is an organic molecule featuring a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups. The precise positioning of these ester groups can lead to different isomers, which may influence the compound's physicochemical properties, including its crystal packing and morphology.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₂₈O₄ |

| Molecular Weight | 452.54 g/mol |

| Appearance | Light yellow to orange powder/crystal |

| Solubility | Slightly soluble in toluene |

Note: The properties listed are general and may vary depending on the specific isomer and purity.

Synthesis and Crystallization

The synthesis of this compound typically involves the esterification of perylene-3,9-dicarboxylic acid with isobutanol. The general synthetic pathway is crucial for obtaining high-purity crystalline material suitable for structural analysis.

Experimental Protocol: Generalized Synthesis and Crystallization

-

Esterification: Perylene-3,9-dicarboxylic acid is reacted with an excess of isobutanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is heated under reflux with continuous removal of water to drive the reaction to completion.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods, such as slow evaporation of a saturated solution in a suitable solvent (e.g., toluene, chloroform, or a solvent mixture), vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and crystallization technique is critical for obtaining high-quality crystals and can influence the resulting crystal polymorph and morphology.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Crystal Structure Determination

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about the arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: This table is a template. The values are placeholders and would need to be determined experimentally.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

The logical flow for determining and analyzing the crystal structure is depicted below.

Morphological Characterization

The morphology of this compound crystals and thin films can be investigated using various microscopy techniques. These methods provide insights into the size, shape, and surface features of the material, which are crucial for its application in electronic and optical devices.

Table 3: Techniques for Morphological Analysis

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface topography, revealing crystal habits, grain sizes, and defects. |

| Atomic Force Microscopy (AFM) | Offers three-dimensional surface profiles at the nanoscale, allowing for the characterization of surface roughness and molecular ordering in thin films. |

| Polarized Optical Microscopy (POM) | Used to observe the birefringence of crystalline domains, which is indicative of molecular orientation and crystallinity. |

Experimental Protocol: Scanning Electron Microscopy

-

Sample Preparation: The crystalline sample or thin film is mounted on an SEM stub using conductive adhesive. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

-

Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of electrons is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form an image.

Conclusion

While specific experimental data for the crystal structure and morphology of this compound are not currently prevalent in the public domain, this guide provides a comprehensive overview of the necessary experimental and analytical framework for such a study. The synthesis, crystallization, and subsequent characterization using techniques such as SC-XRD, SEM, and AFM are essential steps to fully elucidate the solid-state properties of this and related perylene derivatives. The data obtained from these studies would be invaluable for the rational design of new materials with tailored properties for advanced applications.

References

Methodological & Application

Application Notes and Protocols for Diisobutyl Perylenedicarboxylate in Organic Light-Emitting Diodes (OLEDs)

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the utilization of Diisobutyl Perylenedicarboxylate and related perylene derivatives in the fabrication of organic light-emitting diodes (OLEDs). Perylene-based materials are a significant class of organic semiconductors known for their excellent photophysical properties, including high photoluminescence quantum yields and strong absorption in the visible spectrum, making them suitable for use as emissive materials in OLEDs.[1][2] These compounds are particularly promising for creating efficient and stable red and deep-red emitting devices through cost-effective solution-processing techniques.[1] This document outlines the device architecture, experimental protocols for fabrication and characterization, and expected performance metrics based on studies of structurally similar perylene esters and diimides.

Introduction to Perylene Derivatives in OLEDs

Perylene derivatives, including perylene diimides (PDIs) and perylene tetraesters (PTEs), are widely recognized for their robust chemical and thermal stability, high fluorescence quantum yields, and tunable electronic properties.[1][2][3] These characteristics make them excellent candidates for the emissive layer (EML) in OLEDs. This compound, a perylene ester, is noted for its solubility in common organic solvents, rendering it suitable for solution-based fabrication methods such as spin coating. This allows for potentially lower manufacturing costs compared to vacuum deposition techniques. Perylene derivatives have been successfully employed to create OLEDs with emissions ranging from green to deep red.[1][2]

Role of this compound

This compound can function as a light-emitting material and an electron-transporting material within an OLED device. Its perylene core is responsible for strong luminescence, and its properties can be tuned for red or near-infrared emission.

Proposed OLED Device Architecture

A common architecture for a solution-processed OLED employing a perylene derivative as the emissive layer is a multi-layer stack. The following structure is a representative example based on successful devices using similar perylene-based emitters.

-

Anode: Indium Tin Oxide (ITO) coated on a glass substrate.

-

Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

-

Emissive Layer (EML): Perylene derivative (e.g., this compound) dispersed in a host matrix.

-

Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

-

Cathode: A low work function metal, such as Calcium (Ca) or Lithium Fluoride (LiF), capped with Aluminum (Al).

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of solution-processed OLEDs using a perylene-based emissive layer.

Substrate Cleaning

Proper cleaning of the ITO-coated glass substrate is critical for device performance and to prevent short circuits.

-

Place the ITO substrates in a substrate rack.

-

Sonicate the substrates in a beaker with a 2% solution of Hellmanex in deionized (DI) water for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.

-

Rinse the substrates again with DI water.

-

Dry the substrates using a stream of dry nitrogen gas.

-

Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.

Device Fabrication (Solution Processing)

All fabrication steps involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

-

Hole Injection Layer (HIL) Deposition:

-

Prepare a filtered solution of PEDOT:PSS.

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.

-

Anneal the substrate at 150°C for 15 minutes on a hotplate inside the glovebox.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the perylene derivative (e.g., this compound) and a host material such as Poly(N-vinylcarbazole) (PVK) in a suitable organic solvent (e.g., chloroform or chlorobenzene). A typical concentration is 10-20 mg/mL. The doping concentration of the perylene derivative can be varied (e.g., 1-10 wt%).

-

Spin-coat the EML solution onto the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds.

-

Anneal the substrate at 80-100°C for 30 minutes to remove residual solvent.

-

-

Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):

-

Transfer the substrates to a thermal evaporator chamber.

-

Deposit a layer of TPBi (e.g., 40 nm) at a rate of 1-2 Å/s.

-

Deposit a thin layer of LiF (e.g., 1 nm) or Ca (e.g., 20 nm) at a rate of 0.1-0.5 Å/s.

-

Deposit a thicker layer of Al (e.g., 100-150 nm) at a rate of 2-5 Å/s to serve as the protective cathode.

-

Device Encapsulation

To prevent rapid degradation from ambient atmosphere, the fabricated OLEDs should be encapsulated.

-

Use a UV-curable epoxy resin.

-

Place a clean glass coverslip over the device, leaving a small gap.

-

Dispense the epoxy around the edges of the coverslip.

-

Cure the epoxy using a UV lamp.

Characterization

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source meter unit and a calibrated photodiode or a spectroradiometer.

-

Apply a forward bias voltage and measure the current density and luminance.

-

-

Electroluminescence (EL) Spectrum:

-

Measure the emitted light spectrum at a constant driving voltage using a spectroradiometer.

-

-

External Quantum Efficiency (EQE) and Power Efficiency:

-

Calculate the EQE and power efficiency from the J-V-L data and the EL spectrum.

-

-

Device Lifetime:

-

Monitor the luminance decay over time at a constant initial luminance (e.g., 100 or 1000 cd/m²). The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).

-

Expected Performance and Data

Table 1: Performance of a Red-Emitting OLED with Naphthalene-Substituted Perylene Diimide

| Parameter | Value |

| Peak Emission Wavelength | 690 nm |

| CIE Coordinates (x, y) | (0.69, 0.29) |

| Maximum Luminance | > 100 cd/m² |

| Maximum External Quantum Efficiency (EQE) | ~0.5% |

| Turn-on Voltage | ~5 V |

Data derived from a study on acenaphthene-substituted perylene diimide for deep-red emission.[1]

Table 2: Performance of a Green-Emitting OLED with a Perylene Tetraester Derivative

| Parameter | Value |

| CIE Coordinates (x, y) | (0.37, 0.53) |

| Maximum External Quantum Efficiency (EQE) | 6.5% |

Data from a study on a solution-processable perylene tetraester liquid crystal as an emitter.

Troubleshooting

-

Device Shorts: Often caused by incomplete substrate cleaning or pinholes in the organic layers. Ensure thorough cleaning and optimize spin coating parameters for uniform films.

-

Low Efficiency: May result from an imbalance of charge injection or non-optimal layer thicknesses. Vary the thickness of the HIL, EML, and ETL to find the optimal charge balance.

-

Rapid Degradation: Primarily due to exposure to oxygen and moisture. Ensure all fabrication steps with organic materials are performed in a high-purity inert environment and that the encapsulation is hermetic.

Conclusion

This compound and related perylene esters are promising materials for developing solution-processed red-emitting OLEDs. By following the detailed protocols for substrate preparation, device fabrication, and characterization outlined in this document, researchers can systematically investigate the potential of these materials. The provided device architecture and performance benchmarks from similar perylene derivatives offer a solid starting point for optimizing device efficiency and stability. Further research focusing on host-guest systems and device engineering is expected to lead to even higher performance red OLEDs based on this class of materials.

References

Diisobutyl Perylenedicarboxylate as an electron-transport material in organic electronics.

Application Notes: Diisobutyl Perylenedicarboxylate for Organic Electronics

Product Name: Diisobutyl Perylene-3,9-dicarboxylate CAS Number: 2744-50-5[1] Molecular Formula: C₃₀H₂₈O₄[1][2] Synonyms: Perylenedicarboxylic Acid Diisobutyl Ester, Diisobutyl 3,9-Perylenedicarboxylate[3]

Introduction

Diisobutyl Perylene-3,9-dicarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and strong luminescence.[4] This material is classified as an n-type organic semiconductor, making it suitable for use as an electron-transport and light-emitting material in various organic electronic devices.[4] Its solubility in common organic solvents allows for solution-based processing techniques, which can lower the fabrication costs of flexible electronic devices.[4] Key applications include Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4]

Physicochemical and Electronic Properties

The physical and electronic properties of Diisobutyl Perylene-3,9-dicarboxylate are summarized below. These properties are critical for device engineering and performance optimization.

| Property | Value | Reference |

| Molecular Weight | 452.55 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Boiling Point | 614.3 °C at 760 mmHg | [3] |

| Density | 1.217 g/cm³ | [1][3] |

| Solubility | Soluble in various organic solvents; poorly soluble in water.[1] | [1] |

| Purity (Typical) | >98% (HPLC) | [1] |

| HOMO Energy Level | ~ -5.0 to -5.5 eV (Estimated for Perylene Derivatives) | |

| LUMO Energy Level | ~ -2.5 to -3.0 eV (Estimated for Perylene Derivatives) | |

| Energy Gap (HOMO-LUMO) | ~ 2.0 to 2.5 eV (Estimated for Perylene Derivatives) |

Note: HOMO/LUMO energy levels are estimated based on values for similar perylene and thiophene-based compounds studied for organic electronics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining a material's chemical reactivity and suitability for electronic applications.[6][7]

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs): In OLEDs, Diisobutyl Perylene-3,9-dicarboxylate can serve a dual function. Its primary role is as an electron-transport material (ETM) , facilitating the movement of electrons from the cathode towards the emissive layer. Additionally, its perylene core provides strong intrinsic luminescence, allowing it to be used as a light-emitting material , often for red or near-infrared emission.[4] Perylene diimide derivatives, a related class of compounds, are well-studied for their high electron mobility and photoluminescence quantum yields, making them robust materials for OLEDs.[8]

Organic Photovoltaics (OPVs): In OPV devices, particularly in bulk heterojunction (BHJ) solar cells, Diisobutyl Perylene-3,9-dicarboxylate can function as the electron acceptor material.[9] When blended with an electron donor polymer, it facilitates the crucial step of exciton dissociation at the donor-acceptor interface.[10] Upon absorbing light, the donor material generates an exciton (a bound electron-hole pair), which then migrates to the interface where the electron is transferred to the LUMO of the acceptor (Diisobutyl Perylene-3,9-dicarboxylate) and the hole remains on the donor.[9][10] Its ability to effectively accept and transport electrons to the electrode is vital for achieving high power conversion efficiency.

Protocols and Methodologies

Synthesis of Diisobutyl Perylene-3,9-dicarboxylate

This protocol describes a common synthetic route via the esterification of perylene-3,9-dicarboxylic acid.

Caption: Workflow for the synthesis of Diisobutyl Perylene-3,9-dicarboxylate.

Methodology:

-

Reactant Preparation: In a round-bottom flask, combine perylene-3,9-dicarboxylic acid with an excess of isobutanol. Isobutanol acts as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization. High-purity material (>98%) for electronic applications can be obtained via High-Performance Liquid Chromatography (HPLC).[1]

Protocol for OLED Fabrication

This protocol outlines the fabrication of a multilayer OLED using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron-transport layer (ETL).

Caption: Layered structure of an OLED with DBPD as the electron-transport layer.

Methodology:

-

Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates by sonicating them sequentially in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, each for 10-15 minutes.[11][12] Finally, treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function.[10]

-

Hole-Transport Layer (HTL) Deposition: Deposit the HTL (e.g., PEDOT:PSS) onto the ITO surface. This is typically done by spin-coating the HTL solution at several thousand RPM for 30-60 seconds to achieve a film thickness of 30-40 nm.[12] Anneal the film on a hotplate as per the material's specifications.

-

Emissive Layer (EML) Deposition: Spin-coat the emissive layer material, dissolved in a suitable organic solvent (e.g., chloroform, toluene), on top of the HTL.

-

Electron-Transport Layer (ETL) Deposition: Prepare a solution of Diisobutyl Perylene-3,9-dicarboxylate in an appropriate solvent (e.g., chloroform). Spin-coat the solution onto the EML. The spin speed and solution concentration must be optimized to achieve the desired film thickness (typically 20-50 nm).

-

Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a low work function metal cathode, such as a thin layer of LiF followed by Aluminum (Al), onto the ETL.[13]

-

Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a cover glass slide inside a nitrogen-filled glovebox.

Protocol for Organic Solar Cell (OSC) Fabrication

This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron acceptor.

Caption: Structure and operating principle of a BHJ organic solar cell.

Methodology:

-

Substrate Cleaning: Follow the same rigorous cleaning procedure for ITO-coated glass as described in the OLED fabrication protocol.[10][11]

-

Hole-Transport Layer (HTL) Deposition: Spin-coat an HTL like PEDOT:PSS onto the cleaned ITO substrate and anneal as required.[9]

-

Active Layer Preparation: Prepare the bulk heterojunction blend. Dissolve the electron donor polymer (e.g., PTB7, D18) and the electron acceptor, Diisobutyl Perylene-3,9-dicarboxylate, in a common solvent like chloroform or chlorobenzene.[9][14] The weight ratio of donor to acceptor is a critical parameter that must be optimized (e.g., 1:1, 1:1.5).

-

Active Layer Deposition: Transfer the device into a nitrogen-filled glovebox. Spin-coat the active layer blend onto the HTL. The film thickness (typically ~100 nm) is controlled by the solution concentration and spin speed and is crucial for device performance. Anneal the film as required to optimize the morphology of the blend.

-

Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the top metal electrode (e.g., Aluminum) to complete the device structure.

-

Device Characterization: Characterize the solar cell performance under simulated AM 1.5G solar illumination. Measure key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

References

- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]

- 2. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound [myskinrecipes.com]

- 5. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 [sigmaaldrich.com]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. ossila.com [ossila.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution-Based Processing of Perylene Derivatives in Organic Photovoltaics

Therefore, the following application note provides a generalized, representative protocol for the solution-based processing of a small molecule, non-fullerene acceptor based on a perylene derivative, which can be adapted by researchers as a starting point for the investigation of Diisobutyl Perylenedicarboxylate or similar compounds. The specific parameters provided are illustrative and based on common practices for related materials.

Introduction

Perylene derivatives are a significant class of organic semiconductors utilized in organic photovoltaics due to their strong absorption in the visible spectrum, excellent thermal and chemical stability, and tunable electronic properties.[2] Solution-based processing offers a pathway for low-cost, scalable fabrication of OPV devices.[1] This document outlines a general protocol for the fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell using a perylene-based small molecule as the electron acceptor and a polymer as the electron donor.

Materials and Equipment

Materials:

-

Substrates: Indium Tin Oxide (ITO) coated glass slides

-

Electron Donor: P3HT (Poly(3-hexylthiophene-2,5-diyl)) or a similar donor polymer

-

Electron Acceptor: this compound (or other perylene derivative)

-

Hole Transport Layer (HTL): PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

-

Electron Transport Layer (ETL): LiF (Lithium Fluoride) or Ca (Calcium)

-

Top Electrode: Al (Aluminum) or Ag (Silver)

-

Solvents: Chloroform, Chlorobenzene, Isopropanol (reagent grade or higher)

-

Cleaning Agents: Deionized water, Acetone, Isopropanol

Equipment:

-

Spin coater

-

Thermal evaporator

-

Solar simulator (AM 1.5G)

-

Source measure unit (for J-V characterization)

-

Ultrasonic bath

-

Nitrogen-filled glovebox

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the ITO substrate is critical for device performance. The following is a standard procedure:

-

Sequentially sonicate ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the hole transport layer to improve the work function and remove organic residues.

Device Fabrication

The following protocol describes the fabrication of a conventional architecture OPV device. All solution processing and evaporation steps should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Step 1: Hole Transport Layer (HTL) Deposition

-

Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 40 seconds.

-

Anneal the substrate at 150°C for 15 minutes on a hotplate in the glovebox antechamber.

Step 2: Active Layer Preparation and Deposition

-

Prepare a stock solution of the donor polymer (e.g., P3HT) and the acceptor (this compound) in a suitable solvent such as chloroform or chlorobenzene. A typical starting concentration is 10-20 mg/mL total solids.

-

The donor:acceptor weight ratio is a critical parameter to optimize. A common starting point is a 1:1 or 1:1.2 ratio.

-